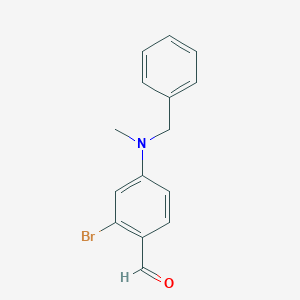

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde

CAS No.:

Cat. No.: VC13700466

Molecular Formula: C15H14BrNO

Molecular Weight: 304.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14BrNO |

|---|---|

| Molecular Weight | 304.18 g/mol |

| IUPAC Name | 4-[benzyl(methyl)amino]-2-bromobenzaldehyde |

| Standard InChI | InChI=1S/C15H14BrNO/c1-17(10-12-5-3-2-4-6-12)14-8-7-13(11-18)15(16)9-14/h2-9,11H,10H2,1H3 |

| Standard InChI Key | JJHZENUQXOPQJA-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)Br |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)Br |

Introduction

Structural and Molecular Characteristics

4-(Benzyl(methyl)amino)-2-bromobenzaldehyde (C₁₅H₁₃BrN₂O) has a molecular weight of 333.18 g/mol. The benzene ring is substituted at the 2-position with a bromine atom and at the 4-position with a benzyl(methyl)amino group (-N(CH₃)Bn). The aldehyde group at the 1-position introduces electrophilic reactivity, while the bromine and amine groups influence electronic and steric properties.

Key structural features:

-

Bromine atom: Enhances electrophilic substitution reactivity at ortho/para positions and participates in cross-coupling reactions .

-

Benzyl(methyl)amino group: Acts as an electron-donating group, activating the ring toward electrophilic attack and enabling hydrogen bonding or coordination chemistry .

-

Aldehyde functionality: Serves as a site for nucleophilic addition or condensation reactions, such as Schiff base formation .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

-

2-Bromo-4-nitrobenzaldehyde: Introduces bromine and aldehyde groups.

-

Benzylmethylamine: Provides the tertiary amine substituent.

Step 1: Nitro Group Reduction and Amine Installation

2-Bromo-4-nitrobenzaldehyde undergoes catalytic hydrogenation (H₂, Pd/C) or hydride reduction (NaBH₄/CuCl₂) to yield 2-bromo-4-aminobenzaldehyde . Subsequent alkylation with benzyl methyl bromide in the presence of a base (K₂CO₃) introduces the benzyl(methyl)amino group .

Reaction conditions:

Step 2: Purification and Characterization

Crude product is purified via recrystallization (heptane/ethyl acetate) or column chromatography (SiO₂, hexane/ethyl acetate gradient) . Characterization by (δ 9.8 ppm, aldehyde proton; δ 4.3 ppm, -N(CH₃)Bn) and HRMS confirms structure .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The benzyl(methyl)amino group directs electrophiles to the ortho and para positions. For example, nitration yields 3-nitro-4-(benzyl(methyl)amino)-2-bromobenzaldehyde .

Aldehyde-Functionalized Reactions

-

Schiff base formation: Reacts with primary amines (e.g., aniline) to form imines (), useful in coordination chemistry .

-

Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol (2-bromo-4-(benzyl(methyl)amino)benzyl alcohol) .

Bromine Participation

The bromine atom enables Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitating biaryl synthesis .

Physicochemical Properties

Challenges and Future Directions

-

Stereoselective synthesis: Current methods lack control over stereochemistry at the amine center.

-

Toxicity profiling: No data exist on ecotoxicological impacts, necessitating OECD guideline studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume